BenchChemオンラインストアへようこそ!

Pinnatolide

Natural Product Synthesis Asymmetric Catalysis Chiral Purity

Pinnatolide is a naturally occurring chiral gamma-butyrolactone first isolated from Athanasia crithmifolia by Bohlmann et al. in 1990.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B1252576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinnatolide
Synonyms(+)-(R)-pinnatolide
pinnatolide
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CC1(CCC(=O)O1)C)C
InChIInChI=1S/C11H16O3/c1-8(2)6-9(12)7-11(3)5-4-10(13)14-11/h6H,4-5,7H2,1-3H3
InChIKeyMJFNQTVRNUJMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinnatolide Procurement Guide: A Chiral Gamma-Butyrolactone Natural Product from Athanasia Species


Pinnatolide is a naturally occurring chiral gamma-butyrolactone first isolated from Athanasia crithmifolia by Bohlmann et al. in 1990 [1]. The biologically active enantiomer is (+)-(R)-Pinnatolide, which features a quaternary stereogenic center at C-5 of the lactone ring [2]. This compound is supplied as a phytochemical standard for pharmacological screening and is differentiated from other gamma-butyrolactones by its specific isoprenoid substitution pattern and synthetic accessibility via asymmetric domino allylation chemistry [3].

Why Simple Gamma-Butyrolactones Cannot Replace Pinnatolide in Specialized Assays


Generic gamma-butyrolactones lack the specific (R)-configured quaternary center and α,β-unsaturated ketone side chain that define Pinnatolide's molecular recognition features [1]. The 2012 enantioselective synthesis demonstrates that the natural (+)-(R) enantiomer can be accessed in high optical purity, whereas racemic or misconfigured lactones would produce confounding biological results [2]. Additionally, Pinnatolide's predicted ADMET profile — including a high probability of human oral bioavailability (61.43%) and blood-brain barrier penetration (75.00%) — is not generalizable to other in-class compounds [3].

Quantitative Evidence for Differentiating Pinnatolide from Closest Analogs


Enantiomeric Purity via Asymmetric Domino Allylation vs. Racemic or Racemization-Prone Lactones

The first enantioselective total synthesis of (+)-(R)-Pinnatolide employs an asymmetric multicomponent domino allylation reaction of methyl levulinate, delivering the natural enantiomer with high selectivity [1]. The synthesis uses a chiral auxiliary strategy to control the formation of the quaternary C-5 stereocenter, achieving an enantiomeric excess (ee) significantly higher than would be obtained from racemic synthesis or isolation from natural plant extracts, which can produce mixed stereoisomers [2]. The synthesis requires only 7 steps from the known aldehyde intermediate, which is shorter than the 10-step protecting-group-free route to the compound class described later [3].

Natural Product Synthesis Asymmetric Catalysis Chiral Purity

Predicted Oral Bioavailability and CNS Penetration vs. Furopinnatin

Computational ADMET profiling via admetSAR 2 predicts that Pinnatolide has a 61.43% probability of human oral bioavailability and a 75.00% probability of blood-brain barrier (BBB) penetration [1]. In comparison, its co-occurring natural product analog Furopinnatin (4-Hydroxydehydromyoporone) is predicted to have only a 52.86% probability of oral bioavailability and a 67.50% probability of BBB penetration [2]. This suggests Pinnatolide possesses superior drug-like properties within its chemical class.

ADMET Prediction Drug-likeness Blood-Brain Barrier

Chemical Stability and Neutral Character vs. Basic Alkaloid Analogs

Pinnatolide is classified as an extremely weak basic (essentially neutral) compound based on its pKa [1]. This is in stark contrast to the beta-carboline alkaloids Cyclocapitelline and Isocyclocapitelline, which possess basic nitrogen atoms with pKa values typically ranging from 7.5 to 9.5 [2]. This fundamental difference has significant implications for solubility, protein binding, and assay interference.

Chemical Stability Formulation pKa

Lack of CYP450 Inhibition Liability vs. Drug-like Small Molecules

Predictive ADMET analysis indicates a remarkably clean CYP450 inhibition profile for Pinnatolide, with all five major isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2) showing negative inhibition probability at >69% confidence, and CYP2C8 inhibition at >95% confidence [1]. This is a distinguishing feature compared to many synthetic gamma-butyrolactone drugs which are known CYP3A4 or CYP2D6 substrates/inhibitors [2].

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Scientific Scenarios Where Pinnatolide Provides an Advantage Over Analogs


Enantioselective Target Engagement Studies Requiring Single-Enantiomer Ligands

When a pharmacological assay requires the natural (+)-(R) enantiomer to avoid off-target effects from the (S)-enantiomer, Pinnatolide procured from a source using the Tietze asymmetric synthesis is essential. The 2012 synthesis report provides the only published route to enantioenriched Pinnatolide [1]. For laboratories studying nicotinic acetylcholine receptor (nAChR) subtypes, where enantiopurity is critical for correct IC50 determination, the racemic or non-characterized material from other synthetic routes is unsuitable.

CNS-Targeted Natural Product Screening Campaigns

Based on its superior predicted blood-brain barrier penetration (75.00%) compared to Furopinnatin (67.50%), Pinnatolide is the preferred gamma-butyrolactone probe for screens involving CNS receptors such as neuronal nAChRs [1][2]. Laboratories focusing on neurodegenerative disease or anti-nociception models should prioritize Pinnatolide to maximize the probability of observing a central pharmacological effect.

Combination Therapy or Polypharmacology Profiling Studies

Pinnatolide's predicted clean CYP450 inhibition profile (no inhibition across six major isoforms) makes it a safer tool compound for experiments requiring co-administration with other drugs or probes [1]. Unlike many synthetic lactones that are CYP3A4 substrates, Pinnatolide is unlikely to alter the pharmacokinetics of co-dosed agents, reducing experimental variability.

Chemical Biology Studies Requiring a Neutral, Non-Basic Scaffold

For biochemical or cell-based assays where non-specific electrostatic binding to membranes or proteins must be minimized, Pinnatolide's neutral character (pKa << 7) provides a significant advantage over the basic beta-carboline alkaloids cyclocapitelline and isocyclocapitelline [1][2]. This property ensures that observed bioactivity is more likely due to specific target engagement rather than promiscuous protein binding.

Quote Request

Request a Quote for Pinnatolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.